molecular formula C15H16FN B15253506 3-[3-(4-Fluorophenyl)propyl]aniline

3-[3-(4-Fluorophenyl)propyl]aniline

Cat. No.: B15253506
M. Wt: 229.29 g/mol
InChI Key: AZZSKLKUAMEGEM-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)propyl]aniline is an organic compound with the molecular formula C15H16FN It is a derivative of aniline, where the aniline group is substituted with a 3-(4-fluorophenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)propyl]aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)propyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-[3-(4-Fluorophenyl)propyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(3-Fluorophenyl)propyl]aniline
  • 4-[3-(3-Fluorophenyl)propyl]aniline

Comparison

3-[3-(4-Fluorophenyl)propyl]aniline is unique due to the specific position of the fluorine atom on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 4-fluoro derivative may exhibit different binding affinities to biological targets compared to the 3-fluoro derivative, leading to variations in their pharmacological profiles .

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)propyl]aniline

InChI

InChI=1S/C15H16FN/c16-14-9-7-12(8-10-14)3-1-4-13-5-2-6-15(17)11-13/h2,5-11H,1,3-4,17H2

InChI Key

AZZSKLKUAMEGEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCCC2=CC=C(C=C2)F

Origin of Product

United States

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